REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)#[CH:2].Br[CH2:11][CH:12]1[CH2:14][CH2:13]1.[I-].[Na+].C([O-])([O-])=O.[Cs+].[Cs+]>CC(C)=O.CCOCC>[CH:12]1([CH2:11][O:9][C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:1]#[CH:2])[CH:4]=2)[CH2:14][CH2:13]1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
1.02 mL
|
Type
|
reactant
|
Smiles
|
BrCC1CC1
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
Cs2CO3
|
Quantity
|
6.52 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing over night
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant residue is purified by chromatography (silica gel, EtOAc/hexane: 1/99)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC1=CC(=CC=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |